N-Ethyl-2-nitroaniline
Overview
Description
N-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a nitro group is attached to the benzene ring. This compound is primarily used in the synthesis of various organic materials and as an intermediate in chemical reactions.
Mechanism of Action
Target of Action
N-Ethyl-2-nitroaniline primarily targets the respiratory system . It is often used as a stabilizer in nitrate ester-based energetic materials . The compound interacts with these targets to inhibit and slow down decomposition reactions that can occur in these materials .
Mode of Action
The mode of action of this compound involves its interaction with nitrate esters. The compound acts as a stabilizer, slowing down the decomposition reactions of nitrate esters . This is achieved through the compound’s ability to capture released nitroxide, driving the propellant to reach a stable state .
Biochemical Pathways
It is known that the compound plays a crucial role in the stability of nitrate ester-based energetic materials . By inhibiting decomposition reactions, this compound helps maintain the integrity of these materials.
Pharmacokinetics
It is known that the compound has a molecular weight of 16618 and a density of 1.19 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of this compound’s action is the stabilization of nitrate ester-based energetic materials . By inhibiting decomposition reactions, the compound helps maintain the stability and integrity of these materials. This is crucial in various applications, including propellants and other explosive compositions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a combustible liquid , suggesting that its stability and efficacy could be affected by exposure to heat or flame. Additionally, the compound may react exothermically with acids to form salts plus water , indicating that its action could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-ethyl aniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the ortho position relative to the amino group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Oxidation: Although less common, the amino group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-Ethyl-o-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of this compound.
Scientific Research Applications
N-Ethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N-Ethyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
2-Nitroaniline: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
4-Nitroaniline: The nitro group is positioned at the para position, resulting in distinct chemical properties and uses.
N-Methyl-2-nitroaniline: The methyl group instead of the ethyl group affects the compound’s solubility and reactivity.
Uniqueness: this compound’s unique combination of the ethyl and nitro groups provides specific reactivity patterns that are valuable in synthetic chemistry and industrial applications. Its ability to undergo selective reactions makes it a versatile intermediate in various chemical processes.
Properties
IUPAC Name |
N-ethyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIKVOWCSGXCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143740 | |
Record name | N-Ethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10112-15-9 | |
Record name | N-Ethyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10112-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010112159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Ethyl-2-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6XV87Z8LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing N-Ethyl-2-nitroaniline in the context of the research article?
A1: The research article focuses on developing methods to synthesize various derivatives of propellant stabilizers like diphenylamine (DPA) and ethylcentralite (EC). this compound, along with its N-nitroso derivative (N-nitroso-N-ethyl-2-nitroaniline), are identified as potential degradation products of these stabilizers. [] Therefore, synthesizing these compounds in the lab allows researchers to:
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